molecular formula C15H18N2O2S B246252 1-Methyl-4-naphthalen-1-ylsulfonylpiperazine

1-Methyl-4-naphthalen-1-ylsulfonylpiperazine

Cat. No.: B246252
M. Wt: 290.4 g/mol
InChI Key: SQNKUIRADNSUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-naphthalen-1-ylsulfonylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a naphthalene sulfonyl group attached to a piperazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-naphthalen-1-ylsulfonylpiperazine typically involves the reaction of 1-naphthalenesulfonyl chloride with 1-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-naphthalen-1-ylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-naphthalen-1-ylsulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-naphthalen-1-ylsulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chlor-naphthalene-1-sulfonyl)-1h-hexahydro-1,4-diazepine
  • 1-Methyl-4-(naphthalene-2-sulfonyl)-piperazine
  • 1-Methyl-4-(phenylsulfonyl)-piperazine

Uniqueness

1-Methyl-4-naphthalen-1-ylsulfonylpiperazine is unique due to its specific structural features, such as the naphthalene sulfonyl group and the methyl substitution on the piperazine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

1-methyl-4-naphthalen-1-ylsulfonylpiperazine

InChI

InChI=1S/C15H18N2O2S/c1-16-9-11-17(12-10-16)20(18,19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3

InChI Key

SQNKUIRADNSUJC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.